

improving the solubility of Sodium ATP in high-concentration stock solutions

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Compound of Interest

Compound Name: Sodium ATP

Cat. No.: B15342767

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Technical Support Center: Sodium ATP Stock Solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-concentration stock solutions of **Sodium ATP**.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Precipitate forms in the ATP stock solution upon preparation or after freeze-thaw cycles.	The concentration of Sodium ATP exceeds its solubility under the current conditions (e.g., low pH, incorrect temperature).	1. Ensure the final pH of the solution is between 7.0 and 7.5. ^[1] 2. Gently warm the solution to 37°C to aid dissolution. 3. If the precipitate persists, consider preparing a slightly lower concentration stock solution. 4. Aliquot the stock solution to minimize freeze-thaw cycles.
The pH of the prepared ATP solution is too low (around 3.5).	Sodium ATP is acidic when dissolved in water. ^[2]	This is normal. Adjust the pH to the desired range (typically 7.0-7.5) using 1M NaOH or KOH. For a 100mM solution, this may require a significant volume of base. ^[1]
Inconsistent experimental results using the ATP stock solution.	The ATP in the stock solution may have degraded due to improper storage or handling.	1. Ensure the stock solution is stored at -20°C or -80°C. 2. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. 3. Always keep the ATP solution on ice when in use. 4. Prepare fresh stock solutions regularly, especially for long-term or sensitive experiments. Aqueous solutions are best used within a day if not frozen. ^[3]
Cell culture medium changes color (e.g., yellow) after adding ATP.	The acidic nature of the unbuffered ATP solution is lowering the pH of the culture medium.	Always use a pH-adjusted stock solution of ATP (pH 7.0-7.5) for cell culture experiments. ^[1]

Frequently Asked Questions (FAQs)

1. What is the maximum solubility of **Sodium ATP** in water?

The solubility of **Sodium ATP** in water is temperature and pH-dependent. At 25°C, its solubility is approximately 110 mg/mL.^[4] See the table below for solubility in different solvents.

2. How should I prepare a high-concentration (e.g., 100mM) stock solution of **Sodium ATP**?

It is recommended to dissolve the **Sodium ATP** powder in sterile, nuclease-free water and then carefully adjust the pH to 7.0-7.5 with 1M NaOH or KOH. Given the acidic nature of dissolved ATP, it's crucial to monitor the pH during this process. For detailed instructions, refer to the Experimental Protocols section.

3. What is the optimal pH for storing **Sodium ATP** solutions?

Aqueous solutions of ATP are most stable at a pH between 6.8 and 7.4. Outside of this range, ATP is prone to hydrolysis.

4. How should I store my **Sodium ATP** stock solution?

For long-term storage, it is best to store aliquots of the pH-adjusted stock solution at -20°C or -80°C. This minimizes the risk of degradation from repeated freeze-thaw cycles. The solid powder form is stable for years at -20°C.^[3]

5. Can I sterilize my ATP solution by autoclaving?

No, ATP is sensitive to heat and will degrade under autoclaving conditions. For sterile applications such as cell culture, the prepared stock solution should be sterile-filtered through a 0.22 µm filter.^[5]

Data Presentation

Table 1: Solubility of **Sodium ATP** in Various Solvents

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Concentration (mM)
Water	25	110[4]	~200
PBS (pH 7.2)	Not Specified	~10[3][4]	~18
Ethanol	25	<1[4]	Insoluble
DMSO	25	<1[4]	Insoluble

Note: The molecular weight of **Sodium ATP** (disodium salt) is approximately 551.15 g/mol .[4]

Experimental Protocols

Protocol 1: Preparation of a 100mM Sterile Sodium ATP Stock Solution

Materials:

- **Sodium ATP** (disodium salt, MW: 551.15 g/mol)
- Sterile, nuclease-free water
- 1M Sodium Hydroxide (NaOH), sterile
- Sterile conical tubes (15mL and 50mL)
- Sterile 0.22 µm syringe filter
- Sterile syringes
- pH meter or sterile pH strips
- Sterile, nuclease-free microcentrifuge tubes for aliquots

Procedure:

- **Weighing:** In a sterile environment (e.g., a laminar flow hood), weigh out 551.15 mg of **Sodium ATP** powder and transfer it to a 15mL sterile conical tube. This will yield a final volume of 10mL for a 100mM solution.
- **Dissolution:** Add approximately 8mL of sterile, nuclease-free water to the conical tube. Vortex gently to dissolve the powder. The solution will be acidic at this stage.
- **pH Adjustment:** Carefully add 1M NaOH dropwise to the solution while monitoring the pH. Continuously swirl the tube gently. Check the pH periodically using a calibrated pH meter with a sterile probe or sterile pH strips. Continue adding NaOH until the pH reaches 7.0-7.5.
- **Volume Adjustment:** Once the desired pH is reached, bring the final volume of the solution to 10mL with sterile, nuclease-free water.
- **Sterile Filtration:** Draw the ATP solution into a sterile syringe. Attach a sterile 0.22 μm syringe filter to the syringe. Filter the solution into a sterile 50mL conical tube.
- **Aliquoting and Storage:** Dispense the sterile ATP solution into sterile, nuclease-free microcentrifuge tubes in volumes suitable for single-use experiments. Store the aliquots at -20°C or -80°C .

Protocol 2: Determination of Sodium ATP Solubility by the Saturation Method

Materials:

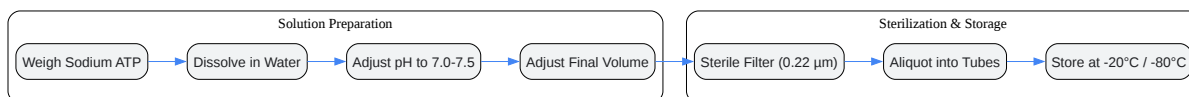
- **Sodium ATP** (disodium salt)
- Solvent of interest (e.g., water, buffer at a specific pH)
- Small glass vials with screw caps
- Magnetic stirrer and stir bars
- Incubator or water bath for temperature control
- Micro-pipettes

- UV-Vis spectrophotometer
- Cuvettes

Procedure:

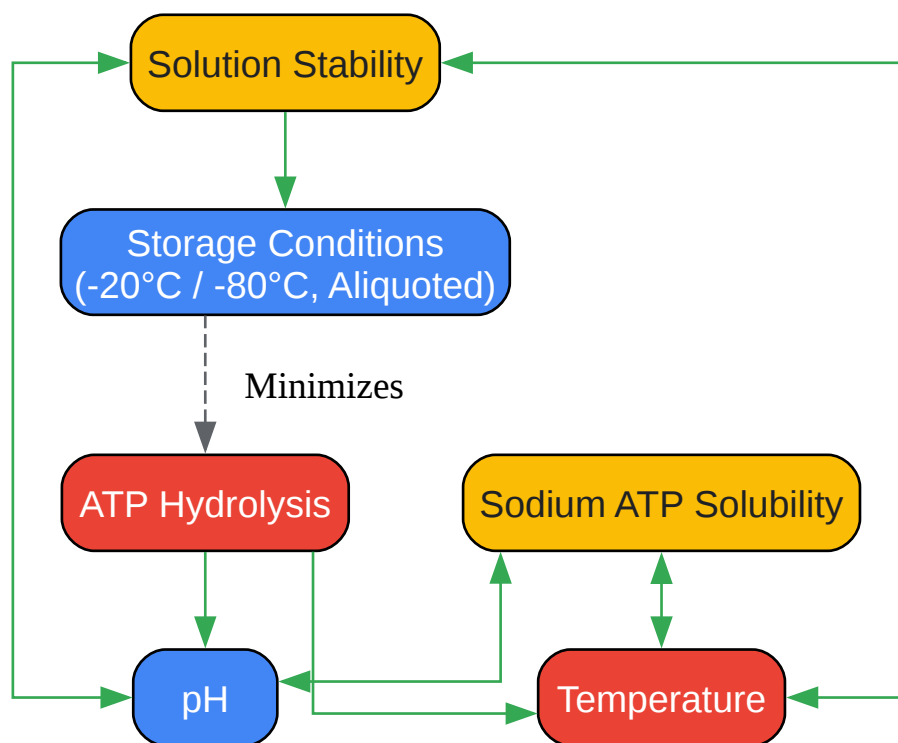
- **Prepare a Saturated Solution:** Add an excess amount of **Sodium ATP** powder to a known volume of the solvent in a glass vial (e.g., 500mg in 5mL). The exact amount should be well above the expected solubility.
- **Equilibration:** Place a small stir bar in the vial, cap it tightly, and place it on a magnetic stirrer inside an incubator or water bath set to the desired temperature. Allow the solution to stir for at least 24 hours to ensure equilibrium is reached.
- **Sample Collection:** After equilibration, stop the stirring and allow the undissolved solid to settle at the bottom of the vial. Carefully pipette a known volume of the clear supernatant (e.g., 100µL) without disturbing the precipitate.
- **Dilution:** Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the spectrophotometer. A 1:1000 dilution is a good starting point.
- **Spectrophotometric Measurement:** Measure the absorbance of the diluted solution at 259 nm. Use the solvent as a blank.
- **Calculation of Concentration:** Use the Beer-Lambert law ($A = \epsilon cl$) to calculate the concentration of ATP in the diluted sample. The molar extinction coefficient (ϵ) for ATP at 259 nm and pH 7.0 is $15,400 \text{ M}^{-1}\text{cm}^{-1}$.
- **Calculate Solubility:** Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of **Sodium ATP** under those conditions.

Visualizations



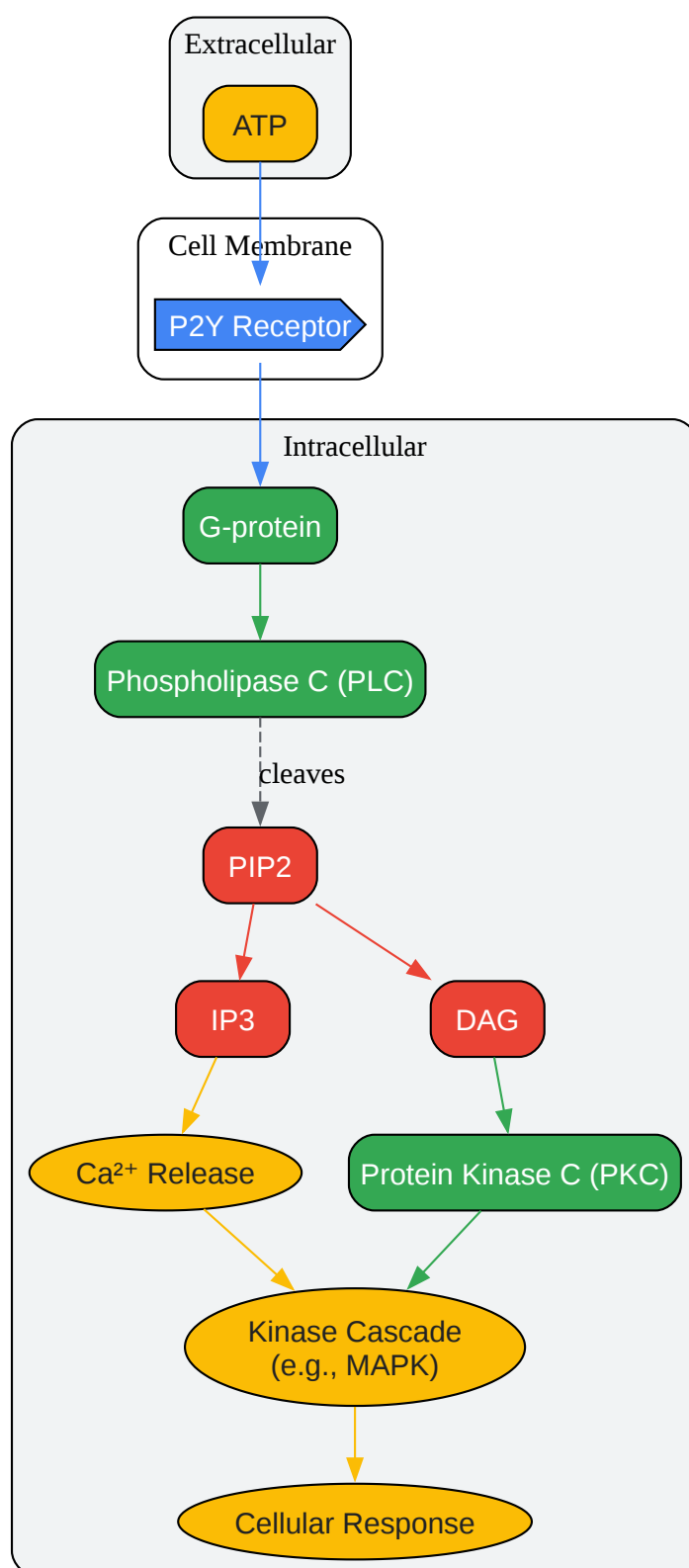
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Caption: Experimental workflow for preparing a sterile **Sodium ATP** stock solution.



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Caption: Key factors influencing the solubility and stability of **Sodium ATP** solutions.



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Caption: Simplified ATP-mediated P2Y receptor signaling pathway.

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